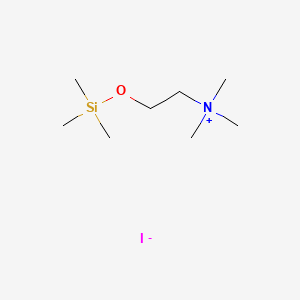
10-((6-Aminohexyl)amino)-10-oxodecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-((6-Aminohexyl)amino)-10-oxodecanoic acid is a compound with a unique structure that includes both an amino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 10-((6-Aminohexyl)amino)-10-oxodecanoic acid typically involves the reaction of a decanoic acid derivative with a hexylamine derivative. The reaction conditions often include the use of a coupling agent to facilitate the formation of the amide bond between the amino group of the hexylamine and the carboxylic acid group of the decanoic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
10-((6-Aminohexyl)amino)-10-oxodecanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oxo derivatives, while reduction of the carboxylic acid group can yield alcohols .
Scientific Research Applications
10-((6-Aminohexyl)amino)-10-oxodecanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Utilized in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including as a drug delivery agent.
Industry: Employed in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of 10-((6-Aminohexyl)amino)-10-oxodecanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Aminohexanoic acid: Similar in structure but lacks the decanoic acid moiety.
10-Aminodecanoic acid: Similar but lacks the hexylamine moiety.
10-Oxodecanoic acid: Similar but lacks the amino group.
Uniqueness
10-((6-Aminohexyl)amino)-10-oxodecanoic acid is unique due to the presence
Properties
CAS No. |
20465-98-9 |
|---|---|
Molecular Formula |
C16H32N2O3 |
Molecular Weight |
300.44 g/mol |
IUPAC Name |
10-(6-aminohexylamino)-10-oxodecanoic acid |
InChI |
InChI=1S/C16H32N2O3/c17-13-9-5-6-10-14-18-15(19)11-7-3-1-2-4-8-12-16(20)21/h1-14,17H2,(H,18,19)(H,20,21) |
InChI Key |
ZTBICKKYGNWYJO-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC(=O)O)CCCC(=O)NCCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



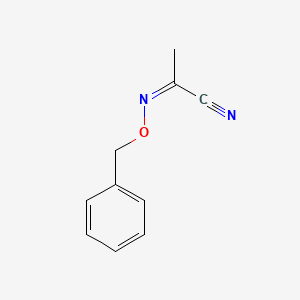
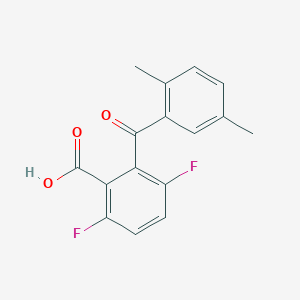
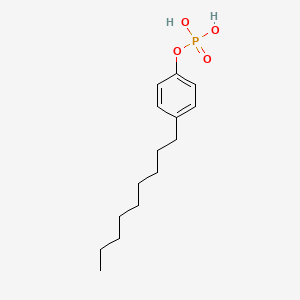

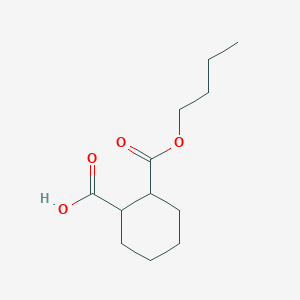
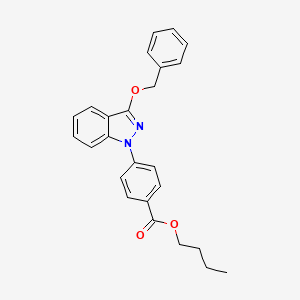
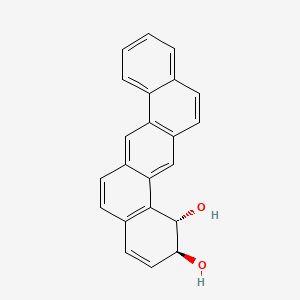
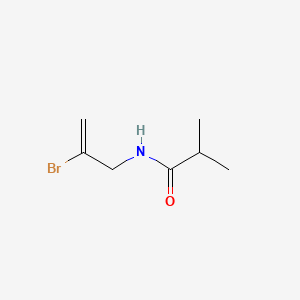
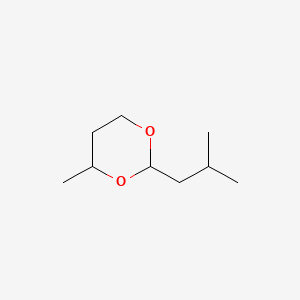
![methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate;hydrochloride](/img/structure/B13744916.png)
-methanone](/img/structure/B13744928.png)

